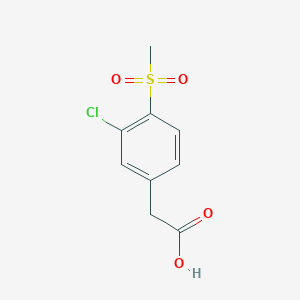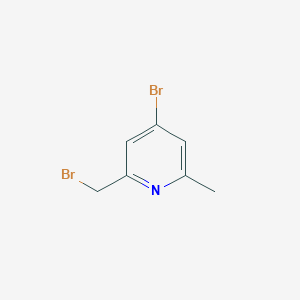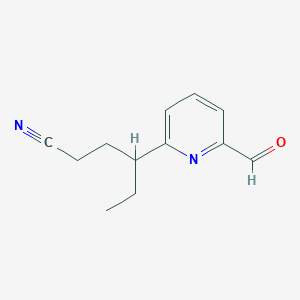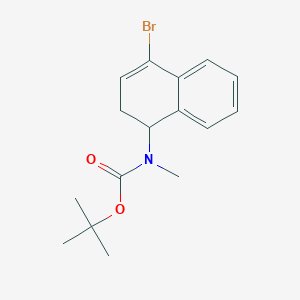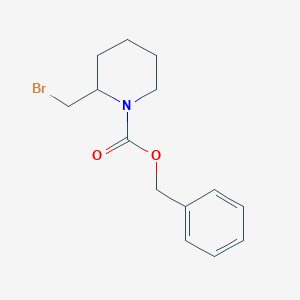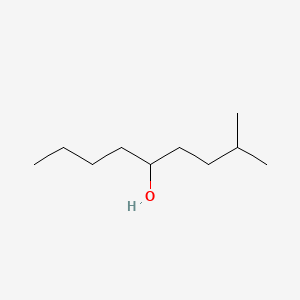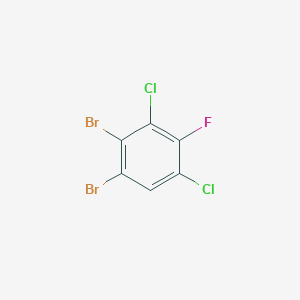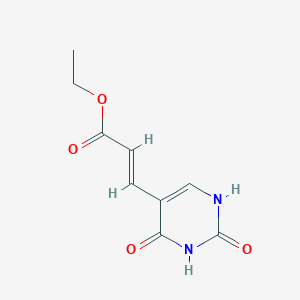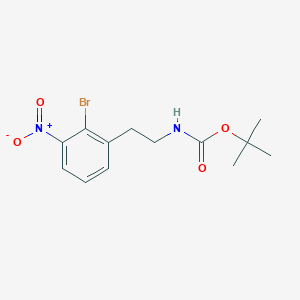
tert-Butyl 2-bromo-3-nitrophenethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-bromo-3-nitrophenethylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, a bromine atom, and a nitro group attached to a phenethylcarbamate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-3-nitrophenethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by nitration and subsequent carbamate formation. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-bromo-3-nitrophenethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenethyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of halogenated compounds.
Applications De Recherche Scientifique
tert-Butyl 2-bromo-3-nitrophenethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-bromo-3-nitrophenethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl 2-bromo-3-nitrophenethylcarbamate is unique due to the presence of both bromine and nitro groups on the phenethylcarbamate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H17BrN2O4 |
|---|---|
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-bromo-3-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(17)15-8-7-9-5-4-6-10(11(9)14)16(18)19/h4-6H,7-8H2,1-3H3,(H,15,17) |
Clé InChI |
CJTRYRPCUSMKSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=C(C(=CC=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




